

# Avadomide Hydrochloride (CC-122) for Follicular Lymphoma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Avadomide hydrochloride (CC-122) is a novel, orally bioavailable small molecule that belongs to the class of Cereblon E3 ligase modulating drugs (CELMoDs). It exhibits a dual mechanism of action, comprising direct anti-tumor effects and immunomodulatory activities, making it a promising therapeutic agent for B-cell malignancies, including follicular lymphoma (FL). This document provides a summary of key preclinical and clinical data, along with detailed protocols for essential experiments to facilitate further research and development of avadomide for follicular lymphoma.

### **Mechanism of Action**

Avadomide exerts its therapeutic effects by binding to the substrate receptor Cereblon (CRBN) within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event alters the substrate specificity of the complex, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]

The degradation of Ikaros and Aiolos in follicular lymphoma cells has two major consequences:

• Direct Anti-tumor Activity: The loss of these transcription factors, which are critical for B-cell development and survival, leads to cell cycle arrest and apoptosis of malignant B-cells.[2]







• Immunomodulatory Effects: In the tumor microenvironment, the degradation of Ikaros and Aiolos in T-cells and Natural Killer (NK) cells leads to their activation and enhanced antitumor immune responses. This includes increased production of interleukin-2 (IL-2) and enhanced T-cell-mediated cytotoxicity.



#### Avadomide (CC-122) Mechanism of Action











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. CC-122, a pleiotropic pathway modifier, mimics an interferon response and has antitumor activity in DLBCL PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Avadomide Hydrochloride (CC-122) for Follicular Lymphoma: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605696#avadomide-hydrochloride-for-follicular-lymphoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com